N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide
Description
This compound features a 1,3-benzodiazol-2-one (benzodiazolone) core fused to a piperidine ring, which is sulfonylated at the 1-position of the piperidine and linked to a dimethyl-substituted benzene sulfonamide. Such structural attributes make it a candidate for therapeutic applications, particularly in enzyme inhibition (e.g., kinase or protease targets) .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-22(2)30(26,27)16-7-9-17(10-8-16)31(28,29)23-13-11-15(12-14-23)24-19-6-4-3-5-18(19)21-20(24)25/h3-10,15H,11-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEKKVPDDIHDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a way that leads to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways.
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules.
Biological Activity
N,N-Dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide (CAS Number: 2094576-12-0) is a synthetic compound exhibiting significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is with a molecular weight of 464.6 g/mol. The structure includes a benzene sulfonamide core linked to a piperidine ring and a benzodiazole derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 2094576-12-0 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including the compound . Benzodiazoles have shown efficacy against various pathogens, including bacteria and fungi. The sulfonamide group enhances solubility and bioactivity, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, benzodiazole derivatives have been reported to induce apoptosis in tumor cells through various mechanisms, such as the inhibition of cell proliferation and modulation of apoptotic pathways. Specific studies on related compounds suggest potential activity against breast and colorectal cancer cell lines (MCF-7 and HCT-116) .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for cellular metabolism in pathogens or cancer cells.
- Receptor Modulation : The ability to interact with various receptors could lead to altered signaling pathways that promote therapeutic effects.
Case Studies
Several studies have investigated the biological activities of related sulfonamide compounds:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Cytotoxicity in Cancer Models : Research on benzodiazole derivatives revealed that certain modifications led to increased cytotoxicity in human cancer cell lines, suggesting structure–activity relationships that could inform future drug design .
- Protein Interaction Modulation : Investigations into small molecules targeting protein-protein interactions (PPIs) have shown promise in modulating pathways involved in cancer progression. Compounds that influence these interactions may enhance therapeutic outcomes .
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of sulfonamide derivatives in managing diabetes. For instance, compounds similar to N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide have been synthesized and evaluated for their hypoglycemic effects. These compounds were tested using a streptozotocin-induced diabetic rat model, demonstrating significant reductions in blood glucose levels compared to control groups . The structural modifications of sulfonamides can lead to enhanced potency and selectivity for glucose regulation.
Antibacterial Activity
The antibacterial properties of sulfonamides are well-documented. Compounds featuring the sulfonamide moiety exhibit activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for their growth and replication . Studies have synthesized various piperidine derivatives that incorporate sulfonamide groups, showing promising results in both in vitro and in vivo settings against common pathogens .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Research indicates that sulfonamides can inhibit key enzymes such as acetylcholinesterase and urease, which are involved in various physiological processes and disease states . The ability to modulate enzyme activity opens avenues for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound while ensuring purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for sulfonamide coupling), solvent selection (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization can improve purity. Monitor reaction progress using TLC and confirm final purity via HPLC (>95%) .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm sulfonyl, piperidine, and benzodiazol moieties (e.g., δ 7.5–8.0 ppm for aromatic protons) .
- HPLC : Validate purity (>98%) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ~550–600 Da range) .
Q. What initial biological assays are recommended for pharmacological screening?
- Methodological Answer : Conduct in vitro assays for:
- Enzyme Inhibition : Target enzymes like carbonic anhydrase or kinases, using fluorometric/colorimetric substrates .
- Cytotoxicity : Screen against cancer cell lines (e.g., IC50 determination via MTT assay) .
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to analyze:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the sulfonamide and benzodiazol groups.
- Frontier Molecular Orbitals : Predict charge transfer interactions (HOMO-LUMO gap ~4–5 eV for similar sulfonamides) .
Q. How to resolve discrepancies between in vitro and in silico activity predictions?
- Methodological Answer :
- Bioavailability Factors : Assess solubility (LogP ~2.5–3.5) and membrane permeability (PAMPA assay) .
- Assay Conditions : Validate pH, co-solvents, and buffer compatibility (e.g., DMSO tolerance <1% in enzyme assays) .
- Computational Refinement : Adjust docking parameters (e.g., grid box size, flexibility of protein pockets) .
Q. What strategies determine binding affinity and interaction mechanisms with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., sulfonamide oxygen hydrogen-bonding with catalytic residues) .
- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD <2 Å for similar compounds) .
- SPR/Biacore : Measure real-time binding kinetics (KD values in nM range) .
Q. What are common pitfalls in crystallographic characterization, and how to address them?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with 2:1 acetonitrile/water for optimal crystal formation .
- Data Collection : Ensure resolution <1.0 Å (e.g., synchrotron radiation for weak scatterers like sulfur atoms) .
- Refinement : Apply anisotropic displacement parameters for sulfonyl and benzodiazol groups (R-factor <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
